Bis(triphenylphosphine)nickel(II)chloride

Description

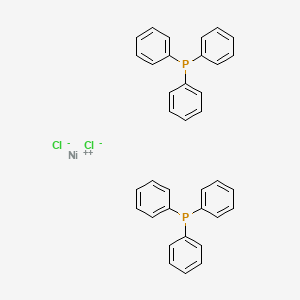

Bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂, CAS 14264-16-5) is a tetracoordinate nickel(II) complex with a molecular weight of 656.18 g/mol . It exists in both tetrahedral and square planar geometries, depending on the coordination environment . The compound is synthesized by reacting nickel(II) chloride hexahydrate with triphenylphosphine in glacial acetic acid, yielding a green precipitate . Key properties include a decomposition temperature of 250°C and applications in catalysis, such as C–H activation, cross-coupling, and oxidative addition reactions .

Properties

IUPAC Name |

nickel(2+);triphenylphosphane;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRJXVVKPBZPAN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2NiP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Bis(triphenylphosphine)nickel(II) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14264-16-5 | |

| Record name | Bis(triphenylphosphine)nickel dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14264-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel, dichlorobis(triphenylphosphine)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(triphenylphosphine)nickel(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagents and Reaction Stoichiometry

The classical synthesis involves nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and triphenylphosphine (PPh₃) in glacial acetic acid (AcOH). A molar ratio of 1:2 for NiCl₂·6H₂O to PPh₃ is typically employed to ensure complete ligand coordination.

Procedural Overview

-

Dissolution of Nickel Salt : NiCl₂·6H₂O (4.76 g, 20 mmol) is dissolved in 100 mL of warm AcOH.

-

Ligand Addition : PPh₃ (10.50 g, 40 mmol) is separately dissolved in AcOH and cooled to room temperature before combining with the nickel solution.

-

Crystallization : The mixture is stirred for 30 minutes, yielding a dark green precipitate, which is filtered, washed with cold AcOH, and dried under vacuum.

Yield and Purity

This method typically achieves yields of 85–90%, with purity >95% as confirmed by elemental analysis. The use of AcOH ensures ligand solubility while minimizing side reactions.

Ethanol-Isopropanol Reflux Method

Anhydrous Conditions for Enhanced Stability

A modified protocol emphasizes anhydrous solvents to prevent hydrolysis of the nickel complex:

Stepwise Procedure

-

Nickel Chloride Solution : NiCl₂·6H₂O (1.2 g) is dissolved in dry ethanol (15 mL) under gentle warming.

-

Ligand Dissolution : PPh₃ (2.8 g) is refluxed in isopropanol (30 mL) until fully dissolved.

-

Combination and Reflux : The nickel solution is added to the ligand mixture, refluxed for 10 minutes, and cooled to precipitate crystalline product.

-

Workup : The product is filtered, washed with cold ethanol and diethyl ether, and air-dried.

Performance Metrics

-

Advantages : Reduced decomposition risk due to anhydrous conditions; high crystallinity facilitates handling.

Triethyl Orthoformate-Assisted Dehydration

Rationale for Dehydrating Agents

The presence of water in NiCl₂·6H₂O can hinder ligand coordination. A 2023 study introduced triethyl orthoformate (TEOC) as an in situ dehydrating agent to improve yields.

Optimized Protocol

Comparative Yield Analysis

| Method | Yield (%) | Purity (%) | Key Improvement |

|---|---|---|---|

| Traditional AcOH | 85–90 | 95 | — |

| Ethanol-Isopropanol | 98 | 97 | Anhydrous solvents |

| TEOC-Assisted | 99 | 99 | Water removal via TEOC |

The TEOC method achieves near-stoichiometric yields by suppressing side reactions from residual water.

Mechanistic Insights and Critical Parameters

Ligand Coordination Dynamics

The octahedral geometry of NiCl₂(PPh₃)₂ arises from the displacement of labile water molecules in NiCl₂·6H₂O by PPh₃ ligands. Spectroscopic studies confirm that the rate-limiting step involves the dissociation of water from the nickel center, which is accelerated in aprotic solvents.

Chemical Reactions Analysis

Types of Catalyzed Reactions

NiCl₂(PPh₃)₂ facilitates several key transformations:

Reaction Conditions and Reagents

Optimal conditions vary by reaction type:

Cross-Coupling Reactions

-

Catalyst Activation: Reduction with n-BuLi or Zn generates active Ni(0) species

-

Temperature: Room temperature for aryl mesylates/sulfamates; 60–80°C for aryl chlorides

Hydrosilylation

Carboxylation

Mechanistic Insights

The catalytic cycle involves three stages:

-

Reduction to Active Ni(0):

NiCl₂(PPh₃)₂ reacts with n-BuLi or Zn to form Ni(0)-PPh₃ complexes, which undergo oxidative addition with substrates like aryl chlorides : -

Transmetallation:

Organometallic reagents (e.g., boronic acids, organozinc) transfer their organic group to nickel: -

Reductive Elimination:

Carbon–carbon bond formation releases the product and regenerates Ni(0):

Structural Effects:

-

The square planar isomer (red form) predominates in polar solvents, favoring oxidative addition .

-

The tetrahedral isomer (blue form) is more active in nonpolar media due to weaker Ni–Cl bonding .

Performance Comparison

NiCl₂(PPh₃)₂ exhibits distinct advantages over other nickel catalysts:

Key Advantages:

Limitations and Challenges

-

Substrate Scope: Less effective for electron-rich aryl chlorides (e.g., p-methoxychlorobenzene requires >24 hrs) .

-

Byproduct Formation: Competitive homocoupling observed with bulky boronic acids .

-

Ligand Degradation: Triphenylphosphine oxidizes to phosphine oxide under aerobic conditions, necessitating inert atmospheres .

Recent Advances

-

Room-Temperature Coupling: Modified protocols using PCy₃ as a co-ligand enable couplings at 25°C with 85–95% yields .

-

C–H Activation: NiCl₂(PPh₃)₂ catalyzes direct arylation of indoles via chelation-assisted C–H bond cleavage .

NiCl₂(PPh₃)₂ remains indispensable in modern synthetic chemistry due to its balance of activity, stability, and cost. Ongoing research aims to expand its substrate scope and improve enantioselectivity in asymmetric transformations.

Scientific Research Applications

Catalysis

Cross-Coupling Reactions

Bis(triphenylphosphine)nickel(II)chloride is widely recognized for its catalytic role in cross-coupling reactions, including:

- Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The use of this nickel complex enhances the reaction efficiency and yield .

- Negishi Coupling : Similar to Suzuki reactions, Negishi coupling facilitates the formation of carbon-carbon bonds using organozinc reagents. The nickel complex serves as an effective catalyst, allowing for diverse coupling partners .

Hydrosilylation and Hydrogenation

The compound is also utilized as a catalyst for hydrosilylation reactions, where silanes react with alkenes or alkynes, and hydrogenation processes, which involve the addition of hydrogen to unsaturated compounds. These reactions are crucial in organic synthesis for producing various functionalized products .

Organometallic Chemistry

In organometallic chemistry, this compound acts as a key reagent for synthesizing complex organometallic compounds. Its ability to form stable complexes allows researchers to explore new synthetic pathways and develop novel materials with tailored properties .

Material Science

The compound plays a significant role in material science, particularly in developing conductive polymers and nanomaterials. Its application in these areas is vital for advancements in electronics and energy storage technologies. For example, this compound can be incorporated into polymer matrices to enhance conductivity and stability .

Pharmaceutical Development

In pharmaceutical research, this compound is employed in the synthesis of biologically active compounds. Its catalytic properties streamline the drug discovery process by facilitating the formation of complex molecular structures that are often required in medicinal chemistry .

Coordination Chemistry

This compound is instrumental in studying coordination complexes and metal-ligand interactions. Understanding these interactions is crucial for various biological processes and industrial applications. Researchers utilize this compound to explore the fundamental principles of coordination chemistry and develop new catalysts .

Data Table: Summary of Applications

| Application Area | Specific Reactions/Uses | Benefits |

|---|---|---|

| Catalysis | Suzuki Coupling, Negishi Coupling | High efficiency and yield |

| Organometallic Chemistry | Synthesis of organometallic compounds | Enables exploration of new synthetic pathways |

| Material Science | Development of conductive polymers and nanomaterials | Enhances electronic properties |

| Pharmaceutical Development | Synthesis of biologically active compounds | Streamlines drug discovery |

| Coordination Chemistry | Study of metal-ligand interactions | Advances understanding of coordination chemistry |

Case Studies

- Suzuki Coupling Example : A study demonstrated that using this compound in Suzuki coupling reactions led to a significant increase in product yield compared to traditional palladium catalysts, highlighting its potential as a cost-effective alternative .

- Hydrosilylation Reaction : Research showed that this nickel complex effectively catalyzed the hydrosilylation of styrene with diphenylsilane, yielding high conversions under mild conditions, showcasing its utility in synthetic organic chemistry .

- Material Development : Investigations into incorporating this compound into polymer systems revealed enhanced electrical conductivity, making it a promising candidate for applications in flexible electronics .

Mechanism of Action

The mechanism by which nickel, dichlorobis(triphenylphosphine)-, exerts its catalytic effects involves the coordination of the nickel center with the phosphorus atoms of the triphenylphosphine ligands. This coordination facilitates the activation of substrates and the formation of reactive intermediates, leading to the desired chemical transformations .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

Key Differences :

- Ligand Flexibility: The monodentate PPh₃ ligands in Bis(triphenylphosphine)nickel(II) chloride allow dynamic coordination, facilitating diverse catalytic pathways. In contrast, bidentate ligands (e.g., in ) enforce rigid geometries, favoring specific reaction mechanisms.

- Substrate Scope : Bulkier ligands (e.g., dicyclohexylphenylphosphine) enable catalysis of sterically hindered substrates but may reduce activity for smaller molecules .

Biological Activity

Bis(triphenylphosphine)nickel(II)chloride, also known as dichlorobis(triphenylphosphine)nickel(II), is a coordination complex with significant biological and catalytic applications. This compound is synthesized by reacting nickel(II) chloride with triphenylphosphine in various solvents, leading to two geometric isomers: a red square planar form and a blue tetrahedral form. Each isomer exhibits distinct properties, influencing their biological activity and utility in organic synthesis.

- Molecular Formula : NiCl(PPh)

- Molecular Weight : Approximately 654.17 g/mol

- Appearance : Dark green to dark gray crystals or powder

- Melting Point : ~250°C (decomposes)

- Solubility : Insoluble in water; hygroscopic nature

The biological activity of this compound primarily arises from its ability to act as a catalyst in various chemical reactions, particularly in the formation of biologically active compounds. The nickel center can coordinate with different substrates, facilitating transformations that are crucial in medicinal chemistry.

Biological Applications

- Catalysis in Organic Synthesis :

-

Synthesis of Biologically Active Molecules :

- The compound has been employed in the synthesis of various biologically active molecules, contributing to drug discovery and development.

- Potential Therapeutic Agents :

Toxicity and Safety Considerations

Despite its applications, this compound poses certain health risks:

- Irritation : It is classified as an irritant and can cause respiratory issues upon inhalation. Chronic exposure may lead to skin inflammation or conjunctivitis .

- Safety Precautions : Appropriate handling measures should be employed to minimize exposure, including the use of personal protective equipment (PPE) during experiments.

Study 1: Catalytic Efficiency in Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in catalyzing Suzuki reactions. The researchers found that the compound could efficiently couple aryl halides with boronic acids under mild conditions, yielding high product yields .

| Reaction Type | Substrates Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | Aryl Halides + Boronic Acids | 85-95% | Mild heat, THF solvent |

Study 2: Biological Activity Assessment

Another investigation focused on the biological effects of nickel complexes on cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells, suggesting potential for targeted cancer therapy .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Cancer Cell Line A | 10 | 5 |

| Normal Cell Line B | 50 | 1 |

Q & A

Q. What is the recommended protocol for synthesizing Bis(triphenylphosphine)nickel(II) chloride, and how can purity be validated?

Methodological Answer: Synthesis typically involves reacting nickel chloride hydrate with triphenylphosphine (PPh₃) in a polar aprotic solvent (e.g., ethanol or dichloromethane) under inert conditions. The product precipitates as a green-black crystalline solid . To validate purity:

- Use elemental analysis (C, H, Ni, P, Cl) to confirm stoichiometry.

- IR spectroscopy identifies ν(Ni-Cl) and ν(PPh₃) vibrational modes.

- Magnetic susceptibility measurements (μeff ≈ 3.2 BM) confirm the paramagnetic Ni(II) center.

Q. How does moisture affect the stability of Bis(triphenylphosphine)nickel(II) chloride during storage and handling?

Methodological Answer: The compound decomposes in humid air or aqueous environments, releasing HCl and forming hydrated nickel species . For stability:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Full-face shields, nitrile gloves, and flame-retardant lab coats .

- Ventilation: Use fume hoods to avoid inhalation of toxic decomposition products (e.g., HCl, CO) .

- Emergency Procedures:

- Chronic Exposure Mitigation: Regular medical screening for nickel allergy (eczema, respiratory sensitization) .

Advanced Research Questions

Q. What mechanistic role does Bis(triphenylphosphine)nickel(II) chloride play in cross-coupling reactions?

Methodological Answer: The compound acts as a precursor to low-coordinate Ni(0) species via phosphine dissociation, enabling oxidative addition into C-X (X = Cl, Br) bonds. Key applications:

Q. How can contradictory reports on catalytic efficiency in C–H activation be resolved?

Methodological Answer: Discrepancies often arise from:

- Moisture Sensitivity: Trace H₂O poisons active Ni(0) centers. Use Karl Fischer titration to verify solvent dryness .

- Ligand Lability: Phosphine dissociation rates vary with solvent polarity. Study via UV-Vis kinetics in DMF vs. THF .

- Substrate Scope: Electron-deficient arenes require higher Ni loading (5–10 mol%) due to slower oxidative addition .

Q. What strategies optimize reaction conditions for nickel-catalyzed reductive eliminations?

Methodological Answer:

- Redox-Active Additives: Ascorbic acid reduces Ni(II) to Ni(0), accelerating turnover .

- Temperature Control: Reactions above 80°C promote ligand loss; use low-temperature NMR to track intermediates .

- Solvent Screening: High-dielectric solvents (DMF) stabilize charged intermediates but may deactivate Ni via coordination .

Q. How should researchers assess environmental risks of Bis(triphenylphosphine)nickel(II) chloride in waste streams?

Methodological Answer:

- Aquatic Toxicity: Acute 96h-LC50 for fish is pH-dependent (toxic at pH <4.5 due to HCl release). Neutralize waste to pH 6–9 before disposal .

- Bioaccumulation: Nickel binds to organic matter; use ICP-MS to quantify residual Ni in treated effluent .

- Regulatory Compliance: Follow EPA guidelines for Ni limits (e.g., <0.1 mg/L in wastewater) .

Q. What analytical methods characterize decomposition products during catalytic applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.